Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate - 194805-04-4

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Catalog Number: EVT-3249864
CAS Number: 194805-04-4
Molecular Formula: C16H16BrNO3
Molecular Weight: 350.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of Ozenoxacin []. Ozenoxacin belongs to a class of synthetic antibacterial agents known as quinolones, specifically fluoroquinolones []. These compounds are characterized by their 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid core structure and are recognized for their potent broad-spectrum activity against a wide range of bacteria [].

Synthesis Analysis

The synthesis of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has been described in the literature []. The synthetic route involves the following key steps:

  • Cyclopropyl amine insertion: 4-oxo-4H-chromene-3-carboxylic acid is reacted with cyclopropyl amine. This step is considered simple and efficient [].
  • Formation of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: The product from the previous step undergoes further transformations to yield the desired intermediate [].
  • Suzuki coupling and deacetylation: This intermediate is then subjected to a Suzuki coupling reaction with a boronated ester, followed by deacetylation, to ultimately afford Ozenoxacin [].

This synthetic strategy offers several advantages, including the avoidance of toxic heavy metals, simple reaction steps, ease of operation, low pollution, high synthesis yield, and good product quality, making it suitable for industrial application [].

Molecular Structure Analysis

The crystal structure of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a closely related analog of the target compound, has been determined []. The molecule crystallizes in the triclinic crystal system, space group P1̅ (no. 2), with the following unit cell parameters: a = 8.4134(5) Å, b = 9.5365(6) Å, c = 9.6154(7) Å, α = 60.728(2)°, β = 83.130(2)°, γ = 66.331(2)°, and V = 613.52(7) Å3. The asymmetric unit comprises two independent molecules (Z = 2). The structure was refined to a final Rgt(F) value of 0.0393 and a weighted wRref(F2) value of 0.0709. Data collection was performed at a temperature of 296(2) K [].

Mechanism of Action

While the specific mechanism of action of this intermediate is not discussed in the provided papers, its importance lies in its role as a precursor to Ozenoxacin. Ozenoxacin, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV []. These enzymes are essential for bacterial DNA replication and repair, and their inhibition ultimately leads to bacterial cell death [].

Applications

The primary application of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is its utilization as a key intermediate in the synthesis of Ozenoxacin []. This novel synthetic route, characterized by its efficiency and avoidance of toxic reagents, underscores the compound's significance in pharmaceutical chemistry.

7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Compound Description: This compound serves as a key intermediate in the synthesis of Ozenoxacin. []
  • Relevance: This compound is structurally very similar to Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, differing only by the presence of a carboxylic acid group instead of an ethyl carboxylate group at the 3-position. []

Ozenoxacin

  • Compound Description: Ozenoxacin is a topical quinolone antibiotic. []
  • Relevance: This compound is synthesized using 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a close structural relative of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, as a key intermediate. [] The synthesis involves a Suzuki coupling with a boronated ester and deacetylation. []

4-Oxo-4H-chromene-3-carboxylic acid

  • Compound Description: This compound is an intermediate in the synthesis of Ozenoxacin. []
  • Relevance: This compound serves as a precursor to 7-Bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a close analogue of Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [] Cyclopropylamine is inserted into this compound to yield the key intermediate. []

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Compound Description: This compound features prominently in research regarding crystal packing and intermolecular interactions within quinolone derivatives. [] It forms parallel arrangements in crystal lattices, stabilized by C—H⋯O and C—H⋯Cl interactions. []
  • Relevance: This compound shares the core quinolone structure and the 1-cyclopropyl and 3-ethyl carboxylate substituents with Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [] They differ in the halogen and substituent at the 8-position.

Properties

CAS Number

194805-04-4

Product Name

Ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 7-bromo-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylate

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21 g/mol

InChI

InChI=1S/C16H16BrNO3/c1-3-21-16(20)12-8-18(10-4-5-10)14-9(2)13(17)7-6-11(14)15(12)19/h6-8,10H,3-5H2,1-2H3

InChI Key

NSAIANPWRHILKT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C3CC3

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2C)Br)C3CC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.